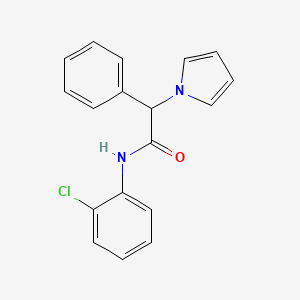

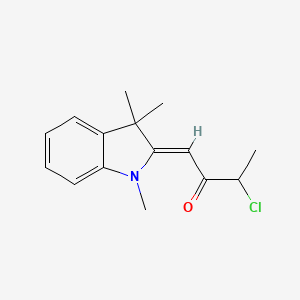

![molecular formula C16H21N3O B2490281 N-[3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl]acetamide CAS No. 881433-10-9](/img/structure/B2490281.png)

N-[3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

"N-[3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl]acetamide" belongs to the benzimidazole derivatives, a class known for their diverse biological activities and applications in medicinal chemistry. The interest in these compounds stems from their unique molecular structure, allowing for a wide range of chemical modifications to tailor their properties for specific applications.

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the reaction of o-phenylenediamine with carboxylic acid derivatives or aldehydes in the presence of catalysts. For example, the synthesis of a novel 1,3,4-oxadiazole derivative containing a benzimidazole moiety was achieved by reacting 5-{[2-(phenoxymethyl)-benzimidazol-1-yl]methyl}-2-thiol-1,3,4-oxadiazole with N-phenyl-2-chloro-acetamide (Li Ying-jun, 2012). This example illustrates the typical approach to synthesizing such compounds, involving multiple reaction steps and the use of specific reagents to introduce the desired functional groups.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of the benzimidazole core, a fused ring system combining benzene and imidazole rings. This core structure can be modified by substituting different groups at various positions to alter the compound's properties. NMR and elemental analysis are commonly used techniques to determine the structure and composition of these compounds. For instance, the structure of synthesized compounds was confirmed by IR, 1H NMR, and elemental analyses, demonstrating the importance of these techniques in molecular structure elucidation (P. Yu et al., 2014).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, including nucleophilic substitution, condensation, and hydrogenation, to introduce different functional groups or modify the molecular framework. These reactions are crucial for the synthesis of compounds with specific biological activities. The chemical properties of these derivatives are significantly influenced by the nature and position of substituents on the benzimidazole core, affecting their reactivity and interaction with biological targets.

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, melting point, and crystallinity, are determined by their molecular structure. These properties are essential for the compound's application in drug formulation and delivery. The introduction of specific substituents can enhance the solubility and bioavailability of these compounds, making them more effective as therapeutic agents.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are critical for the biological activity of benzimidazole derivatives. These properties can be tailored by modifying the molecular structure, allowing for the development of compounds with desired pharmacological profiles. The antimicrobial and antifungal activities of benzimidazole derivatives are particularly noteworthy, with some compounds showing potent activity against a range of microbial pathogens (S. Ozden et al., 2005).

Eigenschaften

IUPAC Name |

N-[3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O/c1-12(2)11-19-15-8-5-4-7-14(15)18-16(19)9-6-10-17-13(3)20/h4-5,7-8H,1,6,9-11H2,2-3H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVWRDIJKWCYDMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CN1C2=CC=CC=C2N=C1CCCNC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl]acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

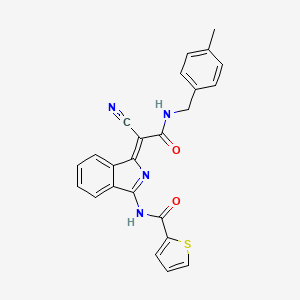

![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2490198.png)

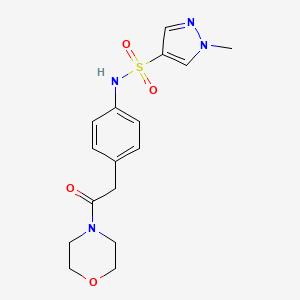

![3-(4-Isopropylphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2490199.png)

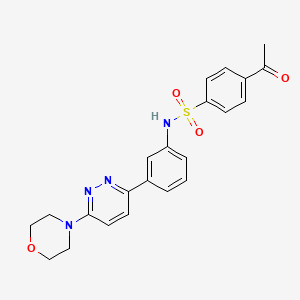

![7-chloro-N-(1-methyl-3-phenylpropyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2490200.png)

![2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-phenethylacetamide](/img/structure/B2490211.png)

![3-Bromo-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2490215.png)

![[3-(2-Hydroxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone](/img/structure/B2490217.png)